molecular formula C11H8Cl2N2OS B5884413 3,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

3,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5884413
M. Wt: 287.2 g/mol
InChI Key: SLDCGNZGPAZFMI-UHFFFAOYSA-N
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Description

The molecule "3,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide" is part of a broader class of compounds known for their diverse applications in materials science, pharmaceuticals, and agrochemicals. The significance of this compound lies in its structural attributes, which confer unique physical and chemical properties, making it an area of active research.

Synthesis Analysis

The synthesis of derivatives similar to "this compound" often involves strategic functionalization of thiazole rings and amide coupling reactions. For instance, N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized, highlighting the role of methyl functionality and non-covalent interactions in determining the compound's behavior (Yadav & Ballabh, 2020).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including those similar to the compound of interest, has been extensively analyzed through crystallography and spectroscopic methods. These studies reveal the importance of molecular geometry, intermolecular interactions, and the electronic environment in defining the compound's properties and reactivity.

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For example, the reactivity of the cyanomethylene group in related compounds allows for the construction of new heterocycles, indicating a wide range of possible chemical transformations (Mohamed et al., 2020).

Mechanism of Action

Future Directions

The increasing emergence of drug-resistance among microbes represents a serious global health threat, requiring novel and effective therapeutic strategies . Thiazole derivatives, such as “3,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide”, could potentially be developed into new drugs to combat these resistant strains. Future research could focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical trials .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide in laboratory settings are not yet fully known. Thiazole derivatives have been found to have varying effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been found to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been found to be involved in various metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully known. Thiazole derivatives have been found to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

3,5-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDCGNZGPAZFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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